molecular formula C36H48O20 B13011197 Cistanoside

Cistanoside

Cat. No.: B13011197
M. Wt: 800.8 g/mol
InChI Key: GMWOAKCUMDWIIJ-VQBYOCCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cistanoside involves the extraction of the compound from Cistanche deserticola. The process typically includes solvent extraction, followed by purification steps such as column chromatography

Industrial Production Methods

Industrial production of this compound primarily relies on large-scale extraction from Cistanche deserticola. This involves the use of organic solvents to extract the active compounds, followed by various purification techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Cistanoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Cistanoside has a wide range of scientific research applications:

Mechanism of Action

Cistanoside exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Cistanoside is unique among phenylethanoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its potent osteogenic effects and its ability to modulate multiple molecular pathways involved in bone metabolism .

Biological Activity

Cistanoside, particularly this compound A (Cis A), is a phenylethanoid glycoside derived from the plant Cistanche deserticola. This compound has garnered attention for its diverse biological activities, including antioxidative, anti-inflammatory, and osteogenic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

1. Antioxidative Properties

This compound A exhibits significant antioxidative properties, which have been shown to ameliorate oxidative stress in various models. One study demonstrated that Cis A significantly reduced hypoxia-induced oxidative stress in male germ cells by modulating antioxidant enzyme activities. The treatment led to a decrease in apoptosis and an increase in cell viability, suggesting its potential as a therapeutic agent against oxidative damage in reproductive tissues .

Table 1: Effects of this compound A on Oxidative Stress Markers

ParameterControl GroupCis A Treatment (0.2 µM)P-Value
Cell Viability (%)45%75%<0.01
Apoptotic Cells (%)30%10%<0.01
Antioxidant EnzymesBaselineIncreased<0.05

2. Osteogenic Activity

This compound A has been identified as a potent inducer of osteogenesis in primary osteoblasts. Research indicates that Cis A promotes autophagy while inhibiting apoptosis through the Wnt/β-catenin signaling pathway. In vitro studies showed that treatment with Cis A at optimal concentrations (10 µM) enhanced osteoblast proliferation and differentiation .

Table 2: Effects of this compound A on Osteoblast Activity

Treatment Concentration (µM)Osteoblast Viability (%)ALP Activity (U/L)Mineralization (Alizarin Red Staining)
010015Low
59520Moderate
1011040High
208025Moderate

The mechanism by which this compound A exerts its effects involves several signaling pathways:

  • Wnt/β-catenin Pathway : Cis A enhances osteogenesis by activating this pathway, which is crucial for bone formation.
  • PI3K/Akt Pathway : It also modulates this pathway to promote cell survival and inhibit apoptosis in osteoblasts .

Study on Male Reproductive Health

A notable study assessed the protective effects of this compound against hypoxia-induced reproductive damage in male mice. The results indicated that Cis A treatment significantly improved sperm quality and reduced testicular toxicity by enhancing antioxidant defenses and reducing apoptotic markers such as Caspase-3 and PARP .

Study on Bone Metabolism

In an ovariectomized mouse model, this compound A demonstrated antiosteoporotic effects by regulating the expression of key factors involved in bone metabolism, including RANKL and OPG. The study concluded that Cis A could be beneficial for postmenopausal osteoporosis management .

Properties

Molecular Formula

C36H48O20

Molecular Weight

800.8 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O20/c1-15-25(42)27(44)29(46)36(52-15)56-33-26(43)22(13-37)53-35(31(33)48)51-14-23-32(55-24(41)8-5-16-3-6-18(38)20(40)11-16)28(45)30(47)34(54-23)50-10-9-17-4-7-19(39)21(12-17)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1

InChI Key

GMWOAKCUMDWIIJ-VQBYOCCZSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O)O

Origin of Product

United States

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